molecular formula C10H9ClO2 B2482027 4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 66041-25-6

4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B2482027
CAS No.: 66041-25-6
M. Wt: 196.63
InChI Key: WHLGNJGRUYRMNH-UHFFFAOYSA-N
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Description

4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a chloro-substituted indene ring with a carboxylic acid functional group, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the chlorination of indene followed by carboxylation. One common method is the reaction of indene with chlorine gas in the presence of a catalyst to introduce the chloro group. The resulting 4-chloroindene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation reactions. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chloro and carboxylic acid groups play a crucial role in its reactivity and binding affinity to biological molecules. It can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,3-dihydro-1H-indene-1-one
  • 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
  • 4-amino-2,3-dihydro-1H-indene-1-carboxylic acid

Uniqueness

4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific combination of a chloro group and a carboxylic acid group on the indene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility in chemical reactions set it apart from other similar compounds .

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLGNJGRUYRMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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